Nvp-aew541

概要

説明

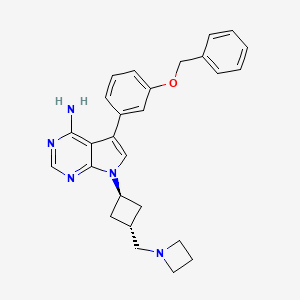

NVP-AEW541 is a selective small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase. It has shown significant activity against various types of cancers, including multiple myeloma, hematologic neoplasias, and solid tumors . The compound is a pyrrolo[2,3-d]pyrimidine derivative and exhibits a 27-fold selectivity for IGF-1R over the insulin receptor .

作用機序

Target of Action

NVP-AEW541 is a small molecule inhibitor that primarily targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) . IGF-1R is a tetrameric transmembrane receptor tyrosine kinase, which plays critical roles in cell proliferation, survival, and resistance to a broad spectrum of hematologic malignancies and solid tumors .

Mode of Action

This compound selectively inhibits the autophosphorylation of IGF-1R . This inhibition abrogates IGF-I-mediated survival and colony formation in soft agar at concentrations consistent with the inhibition of IGF-IR autophosphorylation . The compound’s interaction with its target leads to the dephosphorylation of IGF-1R and AKT .

Biochemical Pathways

Upon IGF-1R inhibition by this compound, key growth/survival pathways are blocked. These include the PI-3K/Akt, Ras/Raf/MAPK, and IKK-a/NF-kB pathways . This results in the suppression of both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .

Pharmacokinetics

This compound is an orally bioavailable compound . It has been shown to inhibit IGF-IR signaling in tumor xenografts and significantly reduce the growth of IGF-IR-driven fibrosarcomas . .

Result of Action

The molecular and cellular effects of this compound’s action include the blocking of expression of inhibitors of apoptosis (e.g., FLIP, cIAP-2, survivin) . It also leads to changes in the IGF-I induced cell cycle and induces apoptotic cell death . Furthermore, it exhibits antiproliferative effects .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of serum. The compound counteracts the proliferative/anti-apoptotic effect of serum on tumor cells from a broad spectrum of diseases . .

生化学分析

Biochemical Properties

NVP-AEW541 interacts with the IGF-1R, exhibiting 27-fold selectivity for IGF-1R over its highly homologous insulin receptor . It abolishes IGF-I-induced IGF-IR autophosphorylation and blocks the IGF-IR signaling pathway .

Cellular Effects

This compound has been shown to be active against diverse tumor types, including multiple myeloma and other hematologic neoplasias and solid tumors . It counteracts the proliferative/anti-apoptotic effect of serum on tumor cells .

Molecular Mechanism

This compound inhibits IGF-1R kinase activity, blocking key growth/survival pathways such as PI-3K/Akt, Ras/Raf/MAPK, IKK-a/NF-kB . It also blocks the expression of inhibitors of apoptosis like FLIP, cIAP-2, survivin .

Temporal Effects in Laboratory Settings

This compound has shown in vivo anti-tumor activity in a SCID/NOD mice model of diffuse multiple myeloma . The effects of this compound were highly consistent with those of other selective anti-IGF-1R neutralizing agents .

Dosage Effects in Animal Models

The systemic administration of this compound caused dose- and time-dependent impairment of glucose tolerance, growth, and cardiac function . The effects of this compound were reversible within 2 weeks after cessation .

Metabolic Pathways

This compound interacts with the IGF-1R signaling pathway, which plays a crucial role in cellular metabolism . It suppresses both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .

準備方法

Synthetic Routes and Reaction Conditions: NVP-AEW541 is synthesized through a series of chemical reactions involving pyrrolo[2,3-d]pyrimidine as the core structureThe compound is typically prepared in a laboratory setting using standard organic synthesis techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis likely involves large-scale organic synthesis techniques similar to those used in laboratory settings. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 10 millimolar, and it can be stored at -20°C for several months .

化学反応の分析

Types of Reactions: NVP-AEW541 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyrrolo[2,3-d]pyrimidine core.

Substitution: Substitution reactions can introduce different substituents on the aromatic rings, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups on the aromatic rings .

科学的研究の応用

NVP-AEW541 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of IGF-1R and its effects on various biochemical pathways.

Biology: Investigated for its role in cell proliferation, differentiation, and apoptosis in various cell lines.

Medicine: Explored as a potential therapeutic agent for treating cancers such as multiple myeloma, Ewing’s sarcoma, and biliary tract cancer

類似化合物との比較

NVP-ADW742: Another pyrrolo[2,3-d]pyrimidine derivative with similar IGF-1R inhibitory activity.

GSK-J4: A compound repurposed for its anti-parasitic activity against Toxoplasma gondii.

Uniqueness: NVP-AEW541 is unique due to its high selectivity for IGF-1R over the insulin receptor, making it a potent inhibitor with fewer off-target effects . Its ability to inhibit multiple cancer cell lines and its potential for combination therapy further highlight its uniqueness .

特性

IUPAC Name |

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECDBHGVIIRMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467110 | |

| Record name | NVP-AEW541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475488-34-7, 475489-16-8 | |

| Record name | AEW-541 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NVP-AEW541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEW-541 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of NVP-AEW541, and how does it interact with this target?

A: this compound selectively inhibits the tyrosine kinase activity of IGF-1R. [, ] It binds to the ATP-binding site of the IGF-1R kinase domain, preventing the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. [, , ]

Q2: What is the significance of IGF-1R in cancer development and progression?

A: IGF-1R plays a crucial role in regulating cell growth, proliferation, survival, and metastasis. [, ] Overexpression or activation of IGF-1R is frequently observed in various cancers, contributing to tumor development, progression, and resistance to conventional therapies. [, , , ]

Q3: Which downstream signaling pathways are affected by this compound-mediated IGF-1R inhibition?

A: this compound effectively blocks IGF-1-induced activation of key signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways. [, , , , ] This inhibition leads to a decrease in the expression of anti-apoptotic proteins and cell cycle regulators, ultimately promoting apoptosis and cell cycle arrest in tumor cells. [, , , , , , ]

Q4: What is the evidence supporting this compound's antitumor activity in preclinical studies?

A: this compound has demonstrated significant antitumor activity against a wide range of cancer cell lines in vitro, including breast cancer, multiple myeloma, esophageal cancer, ovarian cancer, neuroblastoma, and others. [, , , , , , , , , , , , , , , , , , , , ]

Q5: Has this compound shown efficacy in in vivo models of cancer?

A: Yes, this compound has exhibited promising antitumor activity in vivo, effectively inhibiting tumor growth in xenograft models of various cancers, including multiple myeloma, neuroblastoma, Ewing's sarcoma, and others. [, , , , , ]

Q6: Does this compound enhance the efficacy of existing cancer therapies?

A: Preclinical studies suggest that this compound can synergize with other anticancer agents, such as cytotoxic chemotherapy, EGFR inhibitors (e.g., gefitinib, erlotinib, trastuzumab), and mTOR inhibitors (e.g., KU0063794, Rad001), leading to enhanced antitumor effects. [, , , , , , , , , , , , , ]

Q7: What are the potential challenges and considerations for the clinical development of this compound?

A7: Despite its promising preclinical activity, this compound faces challenges in clinical development:

- Resistance Mechanisms: Tumor cells can develop resistance to this compound through various mechanisms, including IGF-1R overexpression, activation of alternative signaling pathways (e.g., Ras/MAPK, Her2), and upregulation of IGF-2 production. [, , , , ] Further research is needed to overcome these resistance mechanisms and improve treatment outcomes.

- Potential Side Effects: As an IGF-1R inhibitor, this compound may induce side effects related to disruption of IGF-1 signaling, such as hyperglycemia and metabolic disturbances. [, ] Careful monitoring and management of these potential side effects are crucial in clinical settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。